molecular formula C13H15BrN4 B13960569 2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine

2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine

Cat. No.: B13960569
M. Wt: 307.19 g/mol
InChI Key: DTCOLVVORDKLNC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring fused with a pyrrole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of hydrazine hydrate, followed by cyclization to form the pyrazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active sites of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15BrN4

Molecular Weight

307.19 g/mol

IUPAC Name

2-(4-bromophenyl)-5-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazol-3-amine

InChI

InChI=1S/C13H15BrN4/c1-2-17-7-11-12(8-17)16-18(13(11)15)10-5-3-9(14)4-6-10/h3-6H,2,7-8,15H2,1H3

InChI Key

DTCOLVVORDKLNC-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(N(N=C2C1)C3=CC=C(C=C3)Br)N

Origin of Product

United States

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